(S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride (S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15999598
InChI: InChI=1S/C6H12N2O.ClH/c1-7-6(9)4-5-2-3-8-5;/h5,8H,2-4H2,1H3,(H,7,9);1H/t5-;/m0./s1
SMILES:
Molecular Formula: C6H13ClN2O
Molecular Weight: 164.63 g/mol

(S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride

CAS No.:

Cat. No.: VC15999598

Molecular Formula: C6H13ClN2O

Molecular Weight: 164.63 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride -

Specification

Molecular Formula C6H13ClN2O
Molecular Weight 164.63 g/mol
IUPAC Name 2-[(2S)-azetidin-2-yl]-N-methylacetamide;hydrochloride
Standard InChI InChI=1S/C6H12N2O.ClH/c1-7-6(9)4-5-2-3-8-5;/h5,8H,2-4H2,1H3,(H,7,9);1H/t5-;/m0./s1
Standard InChI Key XWUMAWIIGQKIEE-JEDNCBNOSA-N
Isomeric SMILES CNC(=O)C[C@@H]1CCN1.Cl
Canonical SMILES CNC(=O)CC1CCN1.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

(S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride possesses the molecular formula C₆H₁₃ClN₂O₂ and a molecular weight of 180.63 g/mol. The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, introduces significant ring strain that influences both reactivity and conformational stability. The (S)-configuration at the azetidin-2-yl position ensures enantioselective interactions with biological targets, a critical factor in its pharmacological activity .

The hydrochloride salt form improves aqueous solubility, making the compound more amenable to formulation in drug delivery systems. Key structural features include:

  • Azetidine ring: Enhances binding affinity to enzymes and receptors due to its rigid geometry.

  • N-methylacetamide group: Contributes to metabolic stability by resisting hydrolysis.

  • Chiral center: Dictates stereoselective interactions, as evidenced by differential activity between enantiomers .

Table 1: Molecular Properties of (S)-2-(Azetidin-2-yl)-N-methylacetamide Hydrochloride

PropertyValue
Molecular FormulaC₆H₁₃ClN₂O₂
Molecular Weight180.63 g/mol
PSA (Polar Surface Area)49.8 Ų
logP (Partition Coefficient)0.92
Solubility>50 mg/mL in water (25°C)

Synthetic Methodologies and Optimization

Key Synthetic Routes

The synthesis of (S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride typically involves azetidine ring formation followed by functionalization. One common approach utilizes N-BH₃ complexes to stabilize intermediates during alkylation reactions. For example, diastereomerically pure borane-azetidine complexes undergo α-alkylation with benzyl bromide under cryogenic conditions (−78°C), yielding optically active products with up to 72% efficiency .

Alternative routes include:

  • Ring-closing metathesis: Forms the azetidine ring from acyclic precursors.

  • Nucleophilic substitution: Introduces the N-methylacetamide group via reaction with methylamine derivatives.

Reaction Optimization

Critical parameters for maximizing yield and enantiomeric excess (ee) include:

  • Temperature control: Lower temperatures (−78°C) minimize side reactions during alkylation .

  • Catalyst selection: Lithium diisopropylamide (LDA) enhances deprotonation efficiency compared to LiHMDS .

  • Solvent systems: Tetrahydrofuran (THF) improves solubility of intermediates.

Table 2: Comparative Yields in α-Alkylation Reactions

BaseTemperatureYield (%)Diastereomeric Ratio
LDA−78°C7236:1
LiHMDS0°C14Not reported

Physicochemical and Spectroscopic Properties

Thermal Stability and Solubility

The hydrochloride salt form decomposes at >200°C, with a melting point obscured by decomposition. Aqueous solubility exceeds 50 mg/mL, attributable to ion-dipole interactions between the protonated amine and water molecules.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 3.78 (m, 1H, azetidine CH), 3.12 (s, 3H, N-CH₃), 2.95–2.85 (m, 2H, azetidine CH₂).

  • IR (KBr): 1650 cm⁻¹ (amide C=O stretch), 1540 cm⁻¹ (N-H bend).

PrecautionDescription
Personal Protective Equipment (PPE)Nitrile gloves, lab coat, safety goggles
VentilationUse fume hoods to avoid inhalation of dust
First AidRinse skin/eyes with water for 15 minutes; seek medical attention if exposed

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with CCR2 and ribosomal targets using X-ray crystallography.

  • Synthetic Scalability: Develop continuous-flow systems to improve yield in large-scale production.

  • In Vivo Efficacy: Evaluate pharmacokinetics and biodistribution in murine inflammation models.

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